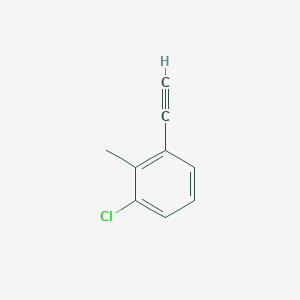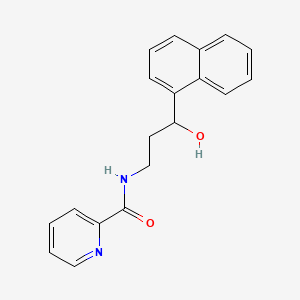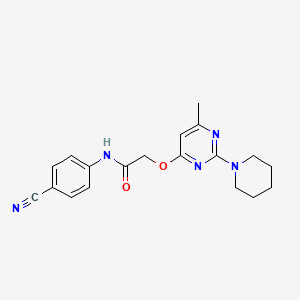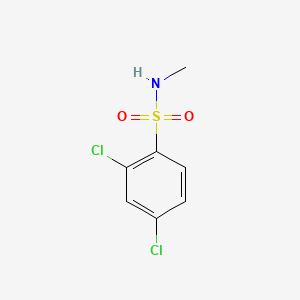![molecular formula C19H19N5O2 B2655067 6-Methoxy-4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]quinoline CAS No. 2415554-79-7](/img/structure/B2655067.png)
6-Methoxy-4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methoxy-4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]quinoline, also known as MPPQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various studies, which has led to an increased interest in its potential uses.
作用机制
The mechanism of action of 6-Methoxy-4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]quinoline is not fully understood, but it is believed to involve the inhibition of protein kinases. This inhibition can lead to the suppression of cell growth and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
Studies have shown that this compound can induce cell death in various cancer cell lines, including breast, prostate, and lung cancer cells. It has also been shown to inhibit the growth of cancer cells and induce cell cycle arrest. In addition, this compound has been shown to have anti-inflammatory effects.
实验室实验的优点和局限性
One advantage of using 6-Methoxy-4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]quinoline in lab experiments is that it has been shown to be effective in inducing cell death in various cancer cell lines. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.
未来方向
There are several potential future directions for the study of 6-Methoxy-4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]quinoline, including:
1. Further investigation of its mechanism of action and potential side effects.
2. Exploration of its potential use in combination with other cancer treatments.
3. Development of more efficient synthesis methods for this compound.
4. Investigation of its potential use in other diseases, such as inflammatory disorders.
5. Exploration of its potential use as a fluorescent probe in imaging studies.
6. Development of this compound derivatives with improved efficacy and reduced toxicity.
In conclusion, this compound is a promising compound that has shown potential for use in various scientific research applications. Its ability to induce cell death in cancer cells and its anti-inflammatory effects make it an interesting candidate for further study. However, more research is needed to fully understand its mechanism of action and potential side effects before it can be used in clinical settings.
合成方法
The synthesis of 6-Methoxy-4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]quinoline involves several steps, starting with the reaction of 2-chloro-6-methoxyquinoline with piperazine to form 2-(4-piperazin-1-yl)quinoline-6-methanol. This intermediate is then reacted with pyrimidine-2-carboxylic acid to form this compound.
科学研究应用
6-Methoxy-4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]quinoline has been studied for its potential use in various scientific research applications, including as a fluorescent probe for imaging studies. It has also been investigated for its potential use in the treatment of cancer and other diseases.
属性
IUPAC Name |
(6-methoxyquinolin-4-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c1-26-14-3-4-17-16(13-14)15(5-8-20-17)18(25)23-9-11-24(12-10-23)19-21-6-2-7-22-19/h2-8,13H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXDCQLUXRAITB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(=O)N3CCN(CC3)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

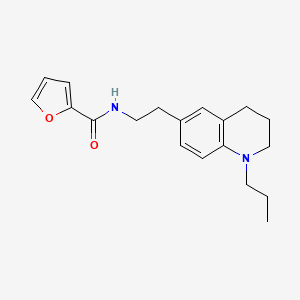
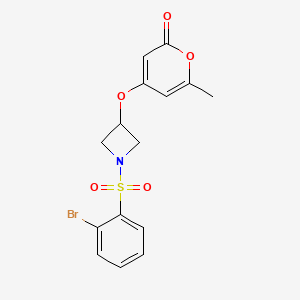
![7-phenyl-N-(pyridin-2-ylmethyl)-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2654988.png)

![2-ethoxy-6-{(E)-[(3-methylphenyl)imino]methyl}phenol](/img/structure/B2654990.png)
![8-(4-Chlorophenyl)-13-methyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2654991.png)


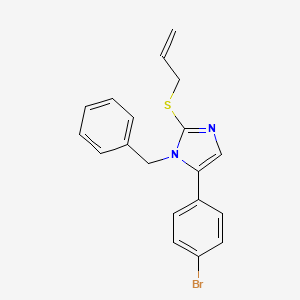
![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3-methylbenzamide](/img/structure/B2655002.png)
